molecular formula C20H24N2O4S B4853757 N-(3-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

N-(3-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

Cat. No. B4853757
M. Wt: 388.5 g/mol
InChI Key: FZKKLYPCSLJBGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide often involves complex reactions, where halogenated hydrocarbon amination reactions play a crucial role. For example, the amination reaction between specific raw materials and dimethylamine hydrochloride can produce target molecules with detailed structural confirmation through methods like elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).

Molecular Structure Analysis

Molecular structure analysis via spectroscopic and theoretical studies sheds light on the conformations and electronic properties of these compounds. Spectroscopic studies, supported by computational calculations, reveal the existence of multiple conformers, providing insights into the stability and electronic characteristics of the compound (Olivato et al., 2009).

Chemical Reactions and Properties

Compounds in this category can participate in various chemical reactions, such as the synthesis of 5-alkyl-2(5H)-furanones from the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium, showcasing their versatility in organic synthesis (Tanaka et al., 1984).

Physical Properties Analysis

The physical properties, including solubility and crystal structure, play a significant role in understanding the behavior of these compounds under different conditions. For instance, detailed crystallographic studies can reveal the conformation and packing in the solid state, which is critical for material science applications (Buu et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are central to the compound's applications in synthesis and drug design. Studies on the (phenylsulfonyl)methylation of electron-rich heteroarenes under visible-light-promotion offer insights into novel synthetic routes and mechanisms (Liu & Li, 2016).

properties

IUPAC Name

N-(3-methylphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-3-2-4-18(15-16)21-20(23)10-7-17-5-8-19(9-6-17)27(24,25)22-11-13-26-14-12-22/h2-6,8-9,15H,7,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKKLYPCSLJBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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